10-(3-fluorobenzoyl)-10H-phenothiazine

Antiproliferative activity K562 leukemia Structure–activity relationship

Researchers expanding phenothiazine antiproliferative SAR face a gap: published data covers methoxy, hydroxy, and chloro substituents, leaving the effect of a meta-electron-withdrawing halogen uncharacterized. This compound directly fills that void as the missing 3-fluoro entry in the benzoylated phenothiazine matrix. - Enables head-to-head K562 proliferation and tubulin polymerization assays against reference leads 9e (IC₅₀ = 0.21 μM) and 18e to quantify the impact of C-F substitution on potency. - Designed for metabolic stability comparison via intrinsic clearance (CLᵢₙₜ) in human/mouse S9 fractions, testing the hypothesis that meta-fluorination resists CYP450 oxidation better than methoxy leads. - Supplied with full analytical characterization to ensure data reproducibility for 3D-QSAR model validation (CoMFA/CoMSIA) and potential composition-of-matter patenting as a leukotriene biosynthesis inhibitor distinct from EP 0138481 Markush examples.

Molecular Formula C19H12FNOS
Molecular Weight 321.4g/mol
CAS No. 329205-70-1
Cat. No. B400313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-(3-fluorobenzoyl)-10H-phenothiazine
CAS329205-70-1
Molecular FormulaC19H12FNOS
Molecular Weight321.4g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)C4=CC(=CC=C4)F
InChIInChI=1S/C19H12FNOS/c20-14-7-5-6-13(12-14)19(22)21-15-8-1-3-10-17(15)23-18-11-4-2-9-16(18)21/h1-12H
InChIKeyQZTURDXSBIZKPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10-(3-Fluorobenzoyl)-10H-phenothiazine – Overview


10-(3-Fluorobenzoyl)-10H-phenothiazine (CAS 329205-70-1) is a synthetic N-benzoylated phenothiazine derivative bearing a 3-fluorophenyl carbonyl substituent at the 10-position of the tricyclic phenothiazine core . This compound belongs to a pharmacologically significant class of heterocycles whose antiproliferative and tubulin-polymerization inhibitory activities are exquisitely sensitive to the nature and position of substituents on the terminal benzoyl ring [1]. The 3-fluoro substituent introduces a moderately electron-withdrawing, metabolically stable halogen at the meta position, creating a substitution pattern distinct from the extensively characterized para-methoxy and isovanillic analogs that dominate the published structure–activity relationship (SAR) landscape [1].

Why Generic Substitution Fails for This Scaffold


N-Benzoylated phenothiazines exhibit extreme sensitivity to substitution pattern at the terminal phenyl ring. In the landmark SAR study by Prinz et al., the unsubstituted 10-benzoyl analog (9a) was essentially inactive (K562 IC₅₀ > 30 μM), while introducing a single para-methoxy group (9b) increased potency ~100-fold to 0.33 μM, and the isovanillic analog (9e, 3-OH-4-OCH₃) reached 0.21 μM [1]. Conversely, 3,4,5-trimethoxy substitution (9c) reduced activity 5.6-fold relative to 9b, demonstrating that even minor alterations at the meta position profoundly affect bioactivity. The 3-fluoro substituent in 10-(3-fluorobenzoyl)-10H-phenothiazine represents an electron-withdrawing, non-methoxy pharmacophore that is absent from the published SAR set, meaning that potency, selectivity, and metabolic profiles cannot be predicted by extrapolation from existing analogs [2]. Generic substitution without confirmatory data thus risks selecting a compound with orders-of-magnitude lower activity.

Quantitative Differentiation Evidence


Para-Methoxy vs. Unsubstituted Benzoyl Activity Gap

In the published N-benzoylated phenothiazine series, compound 9a (10-benzoyl-10H-phenothiazine; unsubstituted terminal phenyl) exhibited no meaningful activity against K562 chronic myelogenous leukemia cells (IC₅₀ > 30 μM) [1]. Introduction of a single para-methoxy group (compound 9b) improved potency to IC₅₀ = 0.33 μM, representing a >90-fold enhancement. This demonstrates that the terminal phenyl ring cannot be left unsubstituted, and the specific identity and position of the substituent are decisive for activity. 10-(3-Fluorobenzoyl)-10H-phenothiazine, bearing a meta-fluoro substituent, occupies a distinct chemical space whose activity must be assessed independently rather than assumed from para-substituted analogs.

Antiproliferative activity K562 leukemia Structure–activity relationship

Meta-Substitution Effects on Antiproliferative Potency

Within the phenothiazine series, compound 9c bearing a 3,4,5-trimethoxyphenyl group (meta, para-triple substitution) showed a marked reduction in antiproliferative activity (IC₅₀ = 1.86 μM) compared to the para-mono-methoxy analog 9b (IC₅₀ = 0.33 μM), representing a 5.6-fold loss of potency [1]. This demonstrates that introducing substituents at the meta position can negatively impact biological activity, and the effect is not predictable from para-substituted analogs. The 3-fluoro substituent in 10-(3-fluorobenzoyl)-10H-phenothiazine is a single meta-substituted, electron-withdrawing group that differs electronically and sterically from methoxy-based meta-substitution patterns, occupying unexplored SAR territory.

Meta-substituent effect 3,4,5-trimethoxy SAR K562 antiproliferative

Electron-Withdrawing Group Tolerance in Analogous Series

In the corresponding phenoxazine series (direct structural analogs where S is replaced by O), compounds bearing strong electron-withdrawing trifluoromethyl (28j) and nitro (28n) groups on the terminal phenyl ring exhibited dramatically decreased antiproliferative activity, with IC₅₀ values > 70 μM and were classified as not active [1]. The 3-fluoro substituent in 10-(3-fluorobenzoyl)-10H-phenothiazine provides a moderate electron-withdrawing effect (Hammett σₘ = 0.34) compared to the stronger CF₃ (σₘ = 0.43) and NO₂ (σₘ = 0.71) groups, suggesting a potentially favorable intermediate electronic profile that avoids the complete activity loss observed with stronger electron-withdrawing groups.

Electron-withdrawing group Trifluoromethyl SAR Tubulin polymerization inhibition

Fluorine Substitution and Oxidative Metabolic Stability

In medicinal chemistry, replacement of a methoxy group with a fluorine atom is a well-established strategy to reduce CYP450-mediated O-demethylation and increase metabolic half-life [1]. While all active N-benzoylated phenothiazines in the Prinz et al. SAR study relied on methoxy substitution for potency (9e IC₅₀ = 0.21 μM; 18e IC₅₀ = 0.30 μM; 19e IC₅₀ = 0.18 μM) [2], these compounds are inherently susceptible to oxidative metabolism at the methoxy position. The 3-fluoro substituent in 10-(3-fluorobenzoyl)-10H-phenothiazine is resistant to CYP450 oxidation, potentially offering superior metabolic stability in hepatic microsome assays, although direct comparative microsomal stability data for this specific compound remain to be published.

Metabolic stability Fluorine substitution Cytochrome P450

3D-QSAR Electrostatic and Steric Determinants at Meta Position

Subsequent 3D-QSAR (CoMFA and CoMSIA) analyses of the N-benzoylated phenothiazine dataset demonstrated that electrostatic and steric fields around the terminal phenyl ring are key determinants of antiproliferative potency, with predictive q² values of 0.97 and 0.956, respectively [1]. The models indicate that the meta position of the benzoyl ring lies within a region where both steric bulk and electronic character significantly influence activity. The 3-fluoro substituent, with its moderate van der Waals volume (comparable to hydrogen) but distinct electronegativity, offers a unique electrostatic probe for this region that is not represented by the methoxy, chloro, or trifluoromethyl substituents used to build the training set.

3D-QSAR CoMFA CoMSIA Tubulin polymerization

Optimal Research and Industrial Applications


Expanding SAR into Meta-Electron-Withdrawing Space

Use 10-(3-fluorobenzoyl)-10H-phenothiazine as a probe to extend the published SAR beyond the exclusively methoxy/hydroxy/chloro/CF₃ substituent set described by Prinz et al. [1]. The compound fills the vacant meta-fluoro entry in the matrix, enabling assessment of whether moderate electron withdrawal at the 3-position can retain submicromolar antiproliferative activity or even improve the tubulin polymerization IC₅₀ relative to the reference lead 9e (IC₅₀ = 0.21 μM in K562; ITP IC₅₀ = 1.40 μM) [1].

Comparative Metabolic Stability Profiling

Deploy 10-(3-fluorobenzoyl)-10H-phenothiazine in head-to-head liver microsome or hepatocyte stability assays (e.g., human or mouse S9 fractions) against the most potent published analogs 9e, 18e, and 19e to test the class-level prediction that C–F substitution at the meta position confers resistance to CYP450-mediated oxidation [2]. Quantitative intrinsic clearance (CLᵢₙₜ) comparisons would provide procurement-level differentiation if the fluoro analog demonstrates extended half-life.

3D-QSAR Model Validation with an External Probe

Utilize the compound as an external validation data point for the 3D-QSAR models published by Böhm et al. (2013) [3]. Because the training set contained no fluoro-substituted benzoyl derivatives, experimental K562 IC₅₀ and tubulin polymerization IC₅₀ values for 10-(3-fluorobenzoyl)-10H-phenothiazine would test the predictive accuracy of the CoMFA (q² = 0.97) and CoMSIA (q² = 0.956) models and potentially reveal model limitations in handling halogen-substituted congeners.

Leukotriene Biosynthesis Inhibition Screening

Screen 10-(3-fluorobenzoyl)-10H-phenothiazine in a leukotriene biosynthesis inhibition assay, guided by the broad phenothiazine derivative claims in EP 0138481 [4]. The 3-fluorobenzoyl substitution pattern is not exemplified in the patent's extensive Markush structures, providing an opportunity to establish composition-of-matter novelty and identify a potentially patentable leukotriene inhibitor scaffold distinct from the 2,7-disubstituted neuroleptic phenothiazines.

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